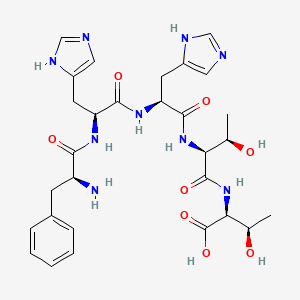
Benzenamine, 4-(7-fluoro-2-benzothiazolyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(7-fluoro-2-benzothiazolyl)-2-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a 7-fluoro-2-benzothiazolyl group and a methyl group at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(7-fluoro-2-benzothiazolyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
Substitution Reaction: The synthesized benzothiazole derivative is then subjected to a substitution reaction with a suitable halogenated benzenamine precursor in the presence of a base to introduce the benzenamine moiety.
Methylation: The final step involves the methylation of the benzenamine derivative using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzenamine, 4-(7-fluoro-2-benzothiazolyl)-2-methyl- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Benzenamine, 4-(7-fluoro-2-benzothiazolyl)-2-methyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(7-fluoro-2-benzothiazolyl)-2-methyl- depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Properties: In materials science, its electronic properties are influenced by the conjugation of the aromatic rings and the presence of the fluorine atom, affecting its performance in electronic devices.
Comparaison Avec Des Composés Similaires
Benzenamine, 4-(2-benzothiazolyl)-2-methyl-: Lacks the fluorine atom, which may affect its reactivity and properties.
Benzenamine, 4-(7-chloro-2-benzothiazolyl)-2-methyl-: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
260443-91-2 |
|---|---|
Formule moléculaire |
C14H11FN2S |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
4-(7-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11FN2S/c1-8-7-9(5-6-11(8)16)14-17-12-4-2-3-10(15)13(12)18-14/h2-7H,16H2,1H3 |
Clé InChI |
HNTKIXWEQUTXMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C(=CC=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
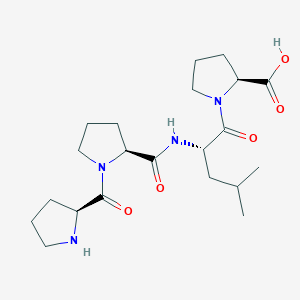
methanone](/img/structure/B12569880.png)
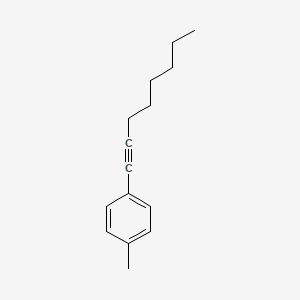
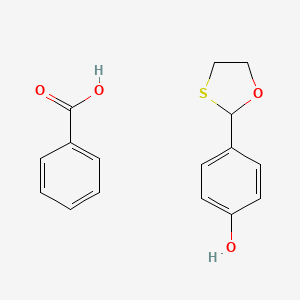

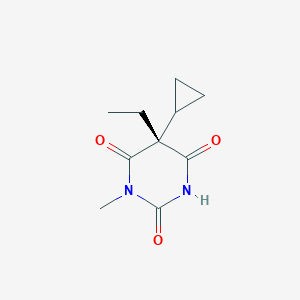
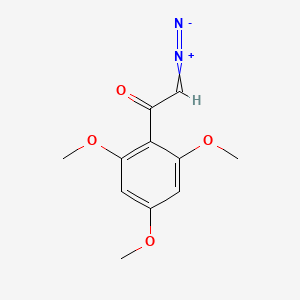
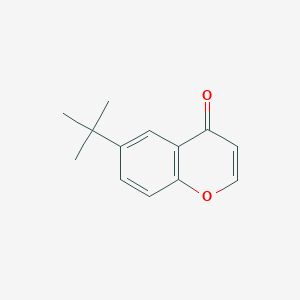
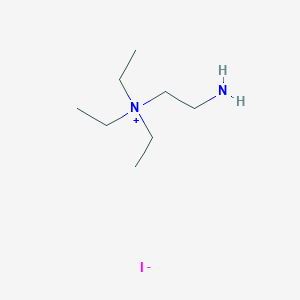
![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)

